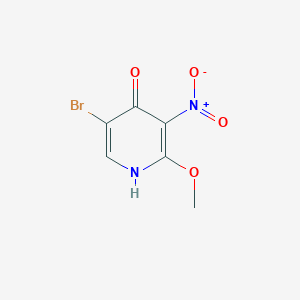
5-Bromo-2-methoxy-3-nitropyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-methoxy-3-nitropyridin-4-ol is an organic compound with the molecular formula C6H5BrN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-3-nitropyridin-4-ol typically involves the bromination of 2-methoxy-3-nitropyridine. The process begins with the nitration of 2-methoxypyridine to form 2-methoxy-3-nitropyridine. This intermediate is then brominated using bromine in the presence of a suitable catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
5-Bromo-2-methoxy-3-nitropyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of 5-Bromo-2-methoxy-3-aminopyridin-4-ol.
Oxidation: Formation of 5-Bromo-2-hydroxy-3-nitropyridin-4-ol.
科学的研究の応用
5-Bromo-2-methoxy-3-nitropyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用機序
The mechanism of action of 5-Bromo-2-methoxy-3-nitropyridin-4-ol involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
5-Bromo-2-hydroxy-3-nitropyridine: Similar structure but with a hydroxyl group instead of a methoxy group.
5-Bromo-2-methoxy-4-methyl-3-nitropyridine: Similar structure with an additional methyl group.
5-Bromo-2-methyl-3-nitropyridine: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
5-Bromo-2-methoxy-3-nitropyridin-4-ol is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The methoxy group also influences its solubility and interaction with other molecules, making it a versatile compound for various research and industrial purposes .
特性
分子式 |
C6H5BrN2O4 |
|---|---|
分子量 |
249.02 g/mol |
IUPAC名 |
5-bromo-2-methoxy-3-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C6H5BrN2O4/c1-13-6-4(9(11)12)5(10)3(7)2-8-6/h2H,1H3,(H,8,10) |
InChIキー |
CYSUHSGNKATGGX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=O)C(=CN1)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


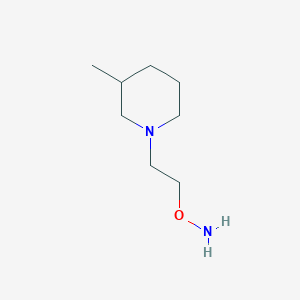
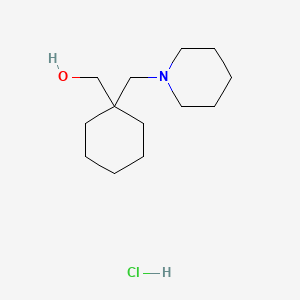
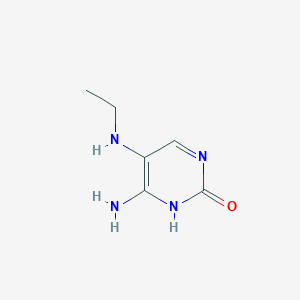
![(S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate](/img/structure/B13099452.png)
![4-Anilino-1-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B13099456.png)
![2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099458.png)
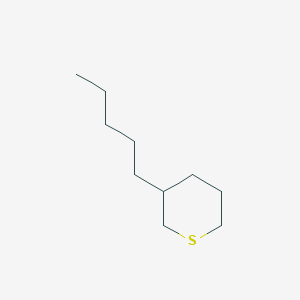
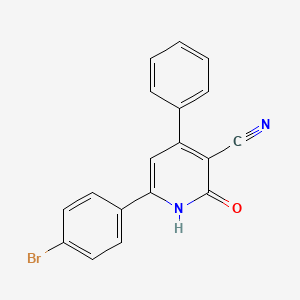
![7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13099473.png)
![1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13099476.png)
![1,5-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ol](/img/structure/B13099483.png)
![methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate](/img/structure/B13099497.png)
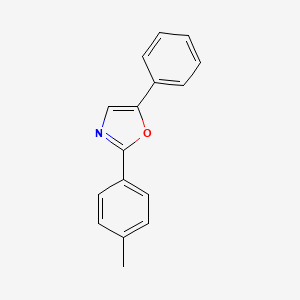
![5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13099517.png)
